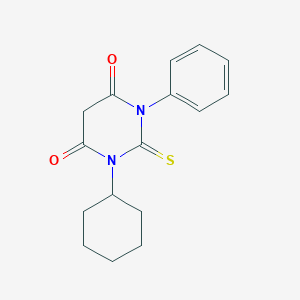
Aluminum;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum;tungsten is a compound that combines the properties of aluminum and tungsten. Aluminum is known for its lightweight and high oxidation resistance, while tungsten is recognized for its high melting point and exceptional hardness. The combination of these two elements results in a compound that exhibits unique physical and chemical properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of aluminum;tungsten can be achieved through various methods, including powder metallurgy and thermal analysis. One common method involves the use of elemental tungsten and aluminum powders. The powders are mixed and subjected to thermal treatment, leading to the formation of tungsten aluminides such as Al4W and Al12W .
Industrial Production Methods: In industrial settings, the production of this compound often involves processes like cold isostatic pressing, hot isostatic pressing, and sintering. These methods ensure high density and uniform distribution of the compound. The use of hot isostatic pressing, in particular, helps achieve a relative density of over 98%, making the compound suitable for high-performance applications .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum;tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, tungsten can react with oxygen to form tungsten trioxide (WO3), while aluminum can form aluminum oxide (Al2O3) under similar conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens, acids, and bases. Tungsten reacts with halogens to form tungsten halides, such as tungsten hexafluoride (WF6) and tungsten hexachloride (WCl6). Aluminum, on the other hand, reacts with halogens to form aluminum halides .
Major Products: The major products formed from reactions involving this compound include various tungsten aluminides and oxides. For example, the reaction of tungsten with aluminum can produce Al4W and Al12W, which are known for their high hardness and thermal stability .
Aplicaciones Científicas De Investigación
Aluminum;tungsten has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, it is explored for its potential use in medical devices and implants due to its biocompatibility and strength. In industry, this compound is used in the production of high-performance materials for aerospace and automotive applications .
Mecanismo De Acción
The mechanism of action of aluminum;tungsten involves the formation of strong interfacial bonds between the aluminum matrix and tungsten reinforcements. This results in enhanced mechanical properties, such as increased hardness and thermal stability. The atomic diffusion process plays a crucial role in the formation of tungsten aluminides, which contribute to the compound’s overall performance .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aluminum;tungsten include other tungsten-based alloys and composites, such as tungsten carbide (WC) and tungsten disulfide (WS2). These compounds share some properties with this compound, such as high hardness and thermal stability .
Uniqueness: What sets this compound apart from these similar compounds is its combination of lightweight and high strength. While tungsten carbide and tungsten disulfide are known for their hardness, they do not offer the same lightweight properties as this compound. This makes this compound particularly valuable in applications where both high strength and low weight are essential, such as in aerospace and automotive industries .
Propiedades
Fórmula molecular |
AlW |
|---|---|
Peso molecular |
210.82 g/mol |
Nombre IUPAC |
aluminum;tungsten |
InChI |
InChI=1S/Al.W |
Clave InChI |
JYJXGCDOQVBMQY-UHFFFAOYSA-N |
SMILES canónico |
[Al].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


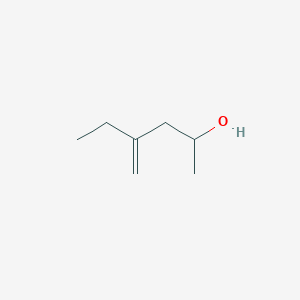
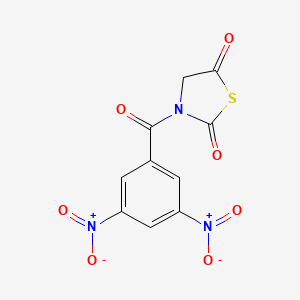
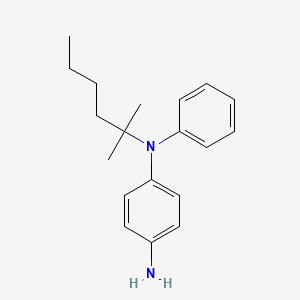
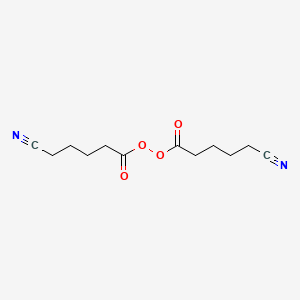
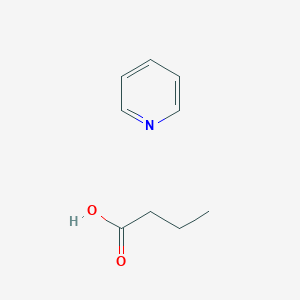
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
